LY 3000328

Description

Properties

IUPAC Name |

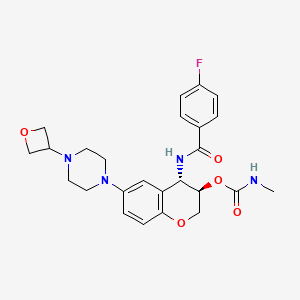

[(3R,4S)-4-[(4-fluorobenzoyl)amino]-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-chromen-3-yl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN4O5/c1-27-25(32)35-22-15-34-21-7-6-18(29-8-10-30(11-9-29)19-13-33-14-19)12-20(21)23(22)28-24(31)16-2-4-17(26)5-3-16/h2-7,12,19,22-23H,8-11,13-15H2,1H3,(H,27,32)(H,28,31)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEBZCZEAVMSQF-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1COC2=C(C1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)O[C@H]1COC2=C([C@@H]1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737323 | |

| Record name | (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373215-15-6 | |

| Record name | LY-3000328 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373215156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-3000328 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1210T8CX6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY3000328

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of LY3000328, a potent and selective inhibitor of Cathepsin S. The information is curated for an audience with a strong background in biomedical sciences and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Mechanism of Action

LY3000328 is a noncovalent, reversible, and highly selective inhibitor of Cathepsin S (Cat S), a lysosomal cysteine protease.[1][2] Cathepsin S plays a pivotal role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells.[3][4] By inhibiting Cathepsin S, LY3000328 blocks the final proteolytic step of Ii degradation, which is essential for the loading of antigenic peptides onto MHC class II molecules and their subsequent presentation to CD4+ T cells.[3][5] This disruption of antigen presentation forms the basis of the immunomodulatory effects of LY3000328.[3] The inhibitor binds to the S2 and S3 subsites of the enzyme without interacting with the active site cysteine (Cys25).[1][2]

Quantitative Data

The potency and selectivity of LY3000328 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of LY3000328

| Target | IC50 (nM) |

| Human Cathepsin S | 7.7[6][7] |

| Mouse Cathepsin S | 1.67[6][7] |

Table 2: Selectivity Profile of LY3000328 Against Other Human Cathepsins

| Cathepsin Isoform | IC50 (nM) | Selectivity vs. Human Cathepsin S |

| Cathepsin L | >100,000 | >12,987-fold |

| Cathepsin K | >100,000 | >12,987-fold |

| Cathepsin B | >100,000 | >12,987-fold |

| Cathepsin V | >100,000 | >12,987-fold |

Data compiled from publicly available sources.[1]

Table 3: In Vivo Efficacy of LY3000328 in a Mouse Model of Abdominal Aortic Aneurysm (AAA)

| Dose (mg/kg, BID) | Aortic Diameter Reduction (%) |

| 1 | 58[1] |

| 3 | 83[1] |

| 10 | 87[1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of LY3000328.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency and selectivity of LY3000328 against Cathepsin S and other cathepsins.

General Protocol:

-

Enzyme Activation: Recombinant human or mouse Cathepsin S is typically activated in a buffer containing a reducing agent such as dithiothreitol (DTT) at an acidic pH (e.g., 5.5).[8]

-

Inhibitor Preparation: LY3000328 is serially diluted in a suitable solvent (e.g., DMSO) and then further diluted in the assay buffer to the desired final concentrations.[7]

-

Incubation: The activated enzyme is pre-incubated with varying concentrations of LY3000328 for a specified period to allow for inhibitor binding.[9]

-

Substrate Addition: A fluorogenic substrate, such as Z-VVR-AFC or Z-FR-AMC, is added to initiate the enzymatic reaction.[9][10]

-

Signal Detection: The fluorescence generated from the cleavage of the substrate is measured over time using a microplate reader at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[10]

-

Data Analysis: The rate of substrate cleavage is calculated, and the IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

CaCl2-Induced Abdominal Aortic Aneurysm (AAA) Mouse Model

Objective: To evaluate the in vivo efficacy of LY3000328 in a disease-relevant animal model.

General Protocol:

-

Animal Model: Male C57BL/6 mice are commonly used.[11]

-

Surgical Procedure:

-

Mice are anesthetized, and a midline abdominal incision is made to expose the infrarenal aorta.

-

The aorta is isolated from the vena cava.

-

A cotton gauze soaked in 0.5 M calcium chloride (CaCl2) is applied to the external surface of the aorta for a defined period (e.g., 15 minutes) to induce inflammation and aneurysm formation.[12]

-

The gauze is removed, and the abdominal incision is closed.

-

-

Drug Administration: LY3000328 is formulated for oral administration (e.g., in a suitable vehicle) and administered to the mice, typically twice daily (BID), starting from the day of surgery for a specified duration (e.g., 28 days).[1]

-

Efficacy Assessment:

-

At the end of the treatment period, the mice are euthanized, and the aorta is harvested.

-

The maximal external diameter of the aorta is measured.

-

The percentage reduction in aortic diameter in the treated groups is calculated relative to the vehicle-treated control group.[1]

-

Phase 1 Clinical Trial Pharmacodynamic Assays

Objective: To assess the pharmacokinetics and pharmacodynamics of LY3000328 in healthy human volunteers.[3]

General Protocol:

-

Study Design: A single-center, randomized, double-blind, placebo-controlled, single-ascending-dose study.[3]

-

Dose Administration: Healthy male subjects receive a single oral dose of LY3000328 (ranging from 1 mg to 300 mg) or a placebo.[3]

-

Pharmacokinetic Sampling: Blood samples are collected at various time points post-dose to determine the plasma concentration of LY3000328 using a validated analytical method (e.g., LC-MS/MS).[4]

-

Pharmacodynamic Assessments:

-

Cathepsin S Activity: Plasma samples are analyzed for Cathepsin S activity using a validated assay, likely a functional assay with a specific substrate.[4]

-

Cathepsin S Mass: The total amount of Cathepsin S protein in plasma is quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).[4][13]

-

Mandatory Visualizations

Signaling Pathway

Caption: Cathepsin S inhibition by LY3000328 blocks MHC class II antigen presentation.

Experimental Workflow

Caption: Preclinical to clinical development workflow for LY3000328.

References

- 1. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]

- 5. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chondroitin 4-Sulfate Disaccharide-Based Inhibitors of Cathepsin S [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. A Mouse Abdominal Aortic Aneurysm Model by Periadventitial Calcium Chloride and Elastase Infiltration [app.jove.com]

- 12. translsurg.com [translsurg.com]

- 13. abcam.com [abcam.com]

LY3000328: A Technical Overview of a Novel Cathepsin S Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3000328 is a potent, selective, and noncovalent inhibitor of Cathepsin S (Cat S), a cysteine protease implicated in the pathogenesis of various inflammatory and cardiovascular diseases.[1][2][3] Developed by Eli Lilly and Company, this small molecule has been investigated primarily for its therapeutic potential in treating abdominal aortic aneurysm (AAA).[1][3][4] This document provides a comprehensive technical guide on LY3000328, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used in its evaluation.

Introduction to Cathepsin S and its Role in Disease

Cathepsin S is a lysosomal cysteine protease that belongs to the papain superfamily.[1] It is primarily expressed in antigen-presenting cells such as macrophages, B-lymphocytes, and dendritic cells.[1] Cat S retains its enzymatic activity at neutral pH, allowing it to function both intracellularly and extracellularly.[5]

The pathological roles of Cathepsin S are diverse and include:

-

Extracellular Matrix Degradation: Cat S can degrade components of the extracellular matrix, including elastin and collagen.[5][6] This activity is a key factor in the progression of vascular diseases like abdominal aortic aneurysm, where the structural integrity of the aortic wall is compromised.[1][6]

-

Antigen Presentation: Within the endosomes of antigen-presenting cells, Cat S plays a crucial role in the processing of the invariant chain (li), a chaperone protein associated with MHC class II molecules.[1] This process is essential for the subsequent loading of antigenic peptides onto MHC class II molecules and their presentation to CD4+ T-helper cells, thereby initiating an adaptive immune response.

-

Inflammation: Immune cells, such as macrophages, secrete Cat S in response to inflammatory stimuli.[1] This extracellular Cat S activity can contribute to tissue remodeling and inflammation.

Given its multifaceted roles in pathology, particularly in cardiovascular and autoimmune diseases, Cathepsin S has emerged as a promising therapeutic target for inhibition.

LY3000328: Mechanism of Action

LY3000328 is a noncovalent inhibitor of Cathepsin S.[1][3][4] Unlike many other Cat S inhibitors that form a covalent bond with the active site cysteine residue (Cys25), LY3000328 employs a distinct binding mechanism.[1][3][4]

Structural studies, including X-ray crystallography, have revealed that LY3000328 binds to the S2 and S3 subsites of the enzyme without directly interacting with the catalytic Cys25.[1][3][4] This novel binding mode is characterized by:

-

The phenyl ring of the benzamide moiety occupying the S3 binding pocket.

-

The aryl ring of the tetrahydronaphthalene substructure fitting into the S2 pocket.[1]

This noncovalent interaction effectively blocks the substrate-binding site and inhibits the enzymatic activity of Cathepsin S.

Quantitative Data Summary

The following tables summarize the key quantitative data for LY3000328 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference |

| IC50 | Human Cathepsin S | 7.7 nM | [2][7] |

| IC50 | Mouse Cathepsin S | 1.67 nM | [2][7] |

| Ki | Recombinant Cathepsin S | 185 pM | [8] |

| Selectivity vs. Cathepsin B (Ki) | ~410-fold | [8] |

Table 2: In Vitro ADME and Safety Profile

| Parameter | Condition | Result | Reference |

| CYP450 Inhibition | 10 µM (CYP3A4, CYP2D6, CYP2C9) | <15% inhibition | [7] |

| Metabolism | 4 µM, 30 min incubation (mouse, rat, dog, human liver microsomes) | <20% metabolism | [7] |

| Permeability | MDCK A-B | >4% | [7] |

| hERG Blockade Potential | 100 µM ([3H]-astemizole displacement) | 6% displacement | [7] |

Table 3: In Vivo Efficacy in a Mouse Model of Abdominal Aortic Aneurysm

| Dose (mg/kg, oral, BID) | Aortic Diameter Reduction | Reference |

| 1 | 58% | [1][7] |

| 3 | 83% | [1][7] |

| 10 | 87% | [1][7] |

Table 4: Pharmacokinetics in Healthy Human Volunteers (Single Oral Dose)

| Parameter | Value | Reference |

| Renal Clearance | 120 - 148 mL/min | [5] |

| Unbound Fraction in Plasma (fu) | ~81% | [5] |

| Dose Recovered Unchanged in Urine | 48.4% - 66.5% | [5] |

Table 5: Pharmacodynamics in Healthy Human Volunteers (Single Oral Dose)

| Dose (mg) | Maximal Decrease in CatS Specific Activity (at 4 hours) | Reference |

| 1, 3, 10 | ≤30% | [5] |

| 30, 100, 300 | >60% | [5] |

Signaling Pathways and Experimental Workflows

Cathepsin S-Mediated Extracellular Matrix Degradation in AAA

Caption: Inhibition of Cathepsin S by LY3000328 prevents extracellular matrix degradation.

PPARγ–Cathepsin S Signaling Pathway in Vascular Remodeling

Caption: PPARγ activation negatively regulates Cathepsin S expression.

Experimental Workflow for In Vivo Efficacy Testing in a Mouse AAA Model

Caption: Workflow for the CaCl2-induced abdominal aortic aneurysm mouse model.

Experimental Protocols

In Vivo CaCl2-Induced Abdominal Aortic Aneurysm (AAA) Mouse Model

This model is utilized to assess the in vivo efficacy of compounds in preventing the formation and progression of AAA.[1][7]

-

Animal Model: The specific strain of mice used is often C57BL/6.

-

Induction of AAA:

-

Mice are anesthetized.

-

A midline laparotomy is performed to expose the abdominal aorta.

-

A cotton ball or gauze soaked in 0.5 M Calcium Chloride (CaCl2) is applied to the ablumenal surface of the aorta for a specified duration (e.g., 15 minutes).

-

The abdominal cavity is then closed.

-

-

Treatment:

-

Efficacy Endpoint:

-

At the end of the treatment period, the mice are euthanized.

-

The abdominal aorta is exposed, and the maximal external diameter is measured to determine the extent of aneurysm formation.

-

The percentage reduction in aortic diameter in the treated groups is calculated relative to the vehicle control group.[1][7]

-

Phase I Single Ascending Dose Clinical Trial in Healthy Volunteers

This study was designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of LY3000328 in humans.[5][9]

-

Study Design: A single-center, randomized, placebo-controlled, single-dose, dose-escalation study.[5]

-

Dosing:

-

Subjects were administered single oral doses of LY3000328 or a matching placebo.

-

Dose escalation occurred across different cohorts, with doses ranging from 1 mg to 300 mg.[5]

-

-

Pharmacokinetic (PK) Assessment:

-

Blood samples were collected at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 120 hours) to measure plasma concentrations of LY3000328.[5]

-

Urine was collected over specified intervals (e.g., 0-12 hours and 12-24 hours) to determine the amount of unchanged drug excreted.[5]

-

PK parameters such as renal clearance and the fraction of unbound drug in plasma were calculated.[5]

-

-

Pharmacodynamic (PD) Assessment:

-

Plasma samples were analyzed for Cathepsin S activity and Cathepsin S mass using validated assays (e.g., mass spectrometry and ELISA, respectively).[5]

-

Cathepsin S specific activity was calculated by dividing the Cat S activity by the Cat S mass to normalize for changes in enzyme concentration.[5][9]

-

-

Safety and Tolerability: Assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[5]

Conclusion

LY3000328 is a well-characterized, potent, and selective noncovalent inhibitor of Cathepsin S. Its unique mechanism of action and favorable preclinical profile led to its investigation as a potential treatment for abdominal aortic aneurysm. The comprehensive in vitro, in vivo, and Phase I clinical data provide a strong foundation for understanding the therapeutic potential and pharmacological properties of this compound. The detailed experimental protocols and signaling pathway diagrams presented herein offer valuable insights for researchers and drug development professionals working in the fields of cardiovascular disease, immunology, and protease inhibition.

References

- 1. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cathepsin S As an Inhibitor of Cardiovascular Inflammation and Calcification in Chronic Kidney Disease [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of LY3000328: A Potent and Selective Cathepsin S Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY3000328 is a potent, selective, and noncovalent inhibitor of Cathepsin S (Cat S), a lysosomal cysteine protease implicated in the pathogenesis of various diseases, including abdominal aortic aneurysm (AAA). This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of LY3000328. It details the experimental protocols for its synthesis and key biological assays, presents quantitative data in structured tables, and illustrates the underlying signaling pathways and experimental workflows through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Cathepsin S (Cat S) plays a crucial role in the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This process is essential for the loading of antigenic peptides onto MHC class II molecules and their subsequent presentation to CD4+ T cells, a key step in initiating an immune response.[1][2][3][4][5] Dysregulation of Cat S activity has been linked to several autoimmune and inflammatory disorders.[1][2][3] Notably, increased expression of Cat S is observed in the lesions of abdominal aortic aneurysm (AAA), a life-threatening condition characterized by the progressive dilation of the abdominal aorta.[6] This observation identified Cat S as a promising therapeutic target for the treatment of AAA.

LY3000328 emerged from a focused screening and structure-based drug design campaign by Eli Lilly and Company as a potent and selective noncovalent inhibitor of Cat S.[6][7] This guide delineates the scientific journey from initial hit identification to the selection of LY3000328 as a clinical candidate.

Discovery of LY3000328

The discovery of LY3000328 was initiated with a medium-throughput screen of a focused library of compounds. This effort led to the identification of an initial hit compound that served as the starting point for a structure-based optimization program. X-ray crystallography of early inhibitors bound to Cat S provided key insights into the enzyme's S2 and S3 subsites, guiding the design of more potent and selective analogs. This iterative process of chemical synthesis and biological testing culminated in the identification of LY3000328, which exhibited excellent in vitro potency, selectivity against other cathepsins, and favorable pharmacokinetic properties.[6]

Experimental Workflow: From Hit to Candidate

The following diagram illustrates the workflow employed in the discovery of LY3000328.

Synthesis of LY3000328

The chemical synthesis of LY3000328 involves a multi-step sequence. The detailed experimental procedures for the preparation of LY3000328 (designated as compound 5 in the primary literature) are provided in the supporting information of the discovery publication by Jadhav et al. in ACS Medicinal Chemistry Letters.

Synthetic Scheme Overview

A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, please refer to the aforementioned supporting information.

References

- 1. Cathepsin S required for normal MHC class II peptide loading and germinal center development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsin S controls MHC class II-mediated antigen presentation by epithelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. rupress.org [rupress.org]

- 6. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PubMed [pubmed.ncbi.nlm.nih.gov]

LY3000328 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY3000328 is a potent and selective, non-covalent inhibitor of Cathepsin S (Cat S), a lysosomal cysteine protease.[1][2] This document provides a comprehensive overview of the target selectivity profile of LY3000328, based on publicly available preclinical data. The primary focus of this guide is to present the quantitative data on its inhibitory activity against its principal target and related proteases, detail the experimental methodologies used for these assessments, and illustrate the relevant biological pathways and experimental workflows. The available data demonstrates high selectivity for Cathepsin S over other tested cathepsins. Information regarding its broader kinase selectivity profile is not extensively available in the public domain.

Introduction to LY3000328

LY3000328 is a novel, non-covalent inhibitor of Cathepsin S that interacts with the S2 and S3 subsites of the enzyme without forming a covalent bond with the active site Cys25.[1][3] Cathepsin S is a key enzyme in the MHC class II antigen presentation pathway, making it an attractive therapeutic target for autoimmune diseases and other inflammatory conditions.[1] By inhibiting Cathepsin S, LY3000328 can modulate immune responses.

Target Selectivity Profile

The selectivity of LY3000328 has been primarily characterized against other members of the cathepsin family of cysteine proteases.

Cathepsin Inhibition Profile

The following table summarizes the in vitro inhibitory potency of LY3000328 against various human and mouse cathepsins.

| Target | Species | IC50 (nM) | Assay Type |

| Cathepsin S | Human | 7.7 | Enzyme Inhibition Assay |

| Cathepsin S | Mouse | 1.67 | Enzyme Inhibition Assay |

| Cathepsin L | Human | >100,000 | Enzyme Inhibition Assay |

| Cathepsin K | Human | >100,000 | Enzyme Inhibition Assay |

| Cathepsin B | Human | >100,000 | Enzyme Inhibition Assay |

| Cathepsin V | Human | >100,000 | Enzyme Inhibition Assay |

Data compiled from multiple sources.[1][4]

Other Off-Target Activities

Beyond the cathepsin family, the safety profile of LY3000328 has been assessed for other potential off-target interactions:

-

Cytochrome P450 (CYP) Enzymes: LY3000328 exhibits low in vitro inhibition of CYP3A4, CYP2D6, and CYP2C9, with less than 15% inhibition at a concentration of 10 µM.[4][5]

-

hERG Channel: In an assay with HEK293 cell membranes, LY3000328 showed only 6% displacement of [3H]-astemizole at a concentration of 100 µM, indicating a low potential for hERG blockade.[4][5]

A comprehensive screening of LY3000328 against a broad panel of kinases (kinome scan) is not publicly available at this time. Such data would be crucial for a complete understanding of its off-target profile.

Signaling Pathway and Mechanism of Action

Cathepsin S plays a critical role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). The inhibition of Cathepsin S by LY3000328 disrupts this pathway.

Caption: Cathepsin S role in MHC class II antigen presentation and its inhibition by LY3000328.

Experimental Protocols

The following section details a representative methodology for determining the inhibitory activity of compounds like LY3000328 against Cathepsin S.

In Vitro Cathepsin S Inhibition Assay (FRET-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Cathepsin S.

Principle: This assay utilizes Fluorescence Resonance Energy Transfer (FRET). A peptide substrate containing a fluorophore and a quencher is cleaved by Cathepsin S, separating the pair and resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant Human Cathepsin S

-

FRET peptide substrate (e.g., Z-VVR-AFC or a 5-FAM/QXL™ 520 labeled peptide)

-

Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5)

-

Test Compound (LY3000328) dissolved in DMSO

-

Positive Control Inhibitor (e.g., E-64)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of LY3000328 in DMSO. A typical starting concentration might be 1 mM, serially diluted to cover a wide concentration range.

-

Enzyme Preparation: Dilute the stock solution of recombinant human Cathepsin S to the desired working concentration in pre-warmed assay buffer.

-

Assay Plate Setup:

-

Add a small volume (e.g., 2 µL) of the serially diluted LY3000328 or control (DMSO for no inhibition, E-64 for maximal inhibition) to the wells of the 96-well plate.

-

Add the diluted enzyme solution to all wells except for the "no enzyme" control wells.

-

Incubate the plate at room temperature for a defined pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Add the FRET peptide substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC or 490/520 nm for 5-FAM) kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Normalize the data to the "no inhibition" (DMSO) and "maximal inhibition" (E-64) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental workflow for a FRET-based Cathepsin S inhibition assay.

Conclusion

LY3000328 is a highly potent and selective inhibitor of Cathepsin S, demonstrating a significant selectivity margin over other tested cathepsins. Its favorable off-target profile against key CYP enzymes and the hERG channel supports its development as a therapeutic agent. However, the lack of publicly available, comprehensive kinase screening data represents a gap in its selectivity profile. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this compound or in the broader field of Cathepsin S inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LY-3000328 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Preclinical Development of LY3000328: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of LY3000328, a potent and selective, noncovalent inhibitor of Cathepsin S (Cat S). The information presented is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

LY3000328 is a novel therapeutic agent investigated for its potential in treating diseases where Cathepsin S plays a significant pathological role, such as abdominal aortic aneurysm (AAA).[1][2][3] Cathepsin S is a lysosomal cysteine protease involved in the degradation of extracellular matrix proteins, a process implicated in the pathogenesis of AAA.[1] By inhibiting Cathepsin S, LY3000328 aims to mitigate the tissue remodeling and degradation characteristic of this and other inflammatory conditions. This document summarizes the key preclinical data that supported the clinical development of LY3000328.

Mechanism of Action

LY3000328 is a noncovalent inhibitor of Cathepsin S.[1][2][3] Unlike many other Cathepsin S inhibitors that form a covalent bond with the active site cysteine (Cys25), LY3000328 binds to the S2 and S3 subsites of the enzyme without interacting with Cys25.[1][2][3][4] This noncovalent binding mode is a key characteristic of the molecule.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Mechanism of Action of LY3000328 in AAA.

In Vitro Pharmacology

The in vitro activity and selectivity of LY3000328 were assessed through a series of enzymatic assays.

Potency and Selectivity

LY3000328 demonstrated potent inhibition of both human and mouse Cathepsin S, with significantly lower activity against other related cathepsins, indicating a high degree of selectivity.

| Target | IC50 (nM) |

| Human Cathepsin S | 7.7 |

| Mouse Cathepsin S | 1.67 |

| Table 1: In Vitro Potency of LY3000328.[5] |

The selectivity of LY3000328 was evaluated against a panel of other human cysteine proteases. The compound exhibited high selectivity for Cathepsin S.

| Target | Selectivity vs. Human Cat S |

| Cathepsin L | >13,000-fold |

| Cathepsin K | >13,000-fold |

| Cathepsin B | >13,000-fold |

| Cathepsin V | >13,000-fold |

| Table 2: Selectivity Profile of LY3000328.[1] |

Experimental Protocols

Detailed experimental protocols for the in vitro assays were not fully available in the reviewed literature. The following are general descriptions of the likely methodologies employed.

Cathepsin S Inhibition Assay (General Protocol):

The inhibitory activity of LY3000328 was likely determined using a fluorogenic substrate-based enzymatic assay. Recombinant human or mouse Cathepsin S would be incubated with a specific fluorogenic substrate in a suitable buffer system. The enzymatic reaction leads to the cleavage of the substrate and the release of a fluorescent reporter molecule. The rate of this reaction is monitored using a fluorescence plate reader. To determine the IC50 value, the assay would be performed in the presence of varying concentrations of LY3000328, and the resulting inhibition of the enzymatic activity would be measured. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vitro ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of LY3000328 were characterized in vitro to assess its drug-like properties.

| Parameter | Result |

| CYP450 Inhibition | |

| CYP3A4 | <15% inhibition at 10 µM |

| CYP2D6 | <15% inhibition at 10 µM |

| CYP2C9 | <15% inhibition at 10 µM |

| Metabolic Stability | |

| Mouse, Rat, Dog, Human Liver Microsomes | <20% metabolism after 30 min at 4 µM |

| Permeability | |

| MDCK A-B | >4% |

| hERG Blockade | |

| [3H]-astemizole displacement | 6% at 100 µM |

| Table 3: In Vitro ADME Profile of LY3000328.[5] |

Experimental Protocols

Specific, detailed protocols for the in vitro ADME assays for LY3000328 were not available in the public domain. General methodologies for these assays are described below.

CYP450 Inhibition Assay (General Protocol):

The potential of LY3000328 to inhibit major cytochrome P450 (CYP) enzymes is typically assessed using human liver microsomes or recombinant human CYP enzymes. Specific probe substrates for each CYP isoform are incubated with the enzyme source in the presence and absence of LY3000328. The formation of the metabolite of the probe substrate is monitored, usually by LC-MS/MS. A reduction in metabolite formation in the presence of LY3000328 indicates inhibition.

Metabolic Stability Assay (General Protocol):

The metabolic stability of LY3000328 is evaluated by incubating the compound with liver microsomes from different species (e.g., mouse, rat, dog, human) in the presence of NADPH, a necessary cofactor for many metabolic enzymes. The concentration of the parent compound is measured at different time points using LC-MS/MS. The rate of disappearance of the compound is used to determine its metabolic stability, often expressed as half-life or intrinsic clearance.

MDCK Permeability Assay (General Protocol):

The permeability of LY3000328 is assessed using a cell-based assay, commonly with Madin-Darby Canine Kidney (MDCK) cells grown as a monolayer on a semi-permeable membrane. The compound is added to either the apical (top) or basolateral (bottom) side of the cell monolayer, and its appearance on the opposite side is measured over time by LC-MS/MS. This allows for the determination of the apparent permeability coefficient (Papp) in both directions.

Caption: In Vitro ADME Evaluation Workflow for LY3000328.

In Vivo Efficacy

The in vivo efficacy of LY3000328 was evaluated in a mouse model of abdominal aortic aneurysm induced by the periaortic application of calcium chloride (CaCl2).[1][5]

CaCl2-Induced AAA Mouse Model

Oral administration of LY3000328 twice daily for 28 days resulted in a dose-dependent reduction in the aortic diameter in this model.

| Dose (mg/kg, BID) | Aortic Diameter Reduction (%) |

| 1 | 58 |

| 3 | 83 |

| 10 | 87 |

| Table 4: In Vivo Efficacy of LY3000328 in a Mouse AAA Model.[1][5] |

Experimental Protocol

CaCl2-Induced Abdominal Aortic Aneurysm Mouse Model (General Protocol):

This model involves the surgical exposure of the abdominal aorta in mice.[6][7] A solution of calcium chloride (CaCl2) is then applied to the external surface of the aorta for a defined period.[6][7] This induces an inflammatory response and enzymatic degradation of the aortic wall, leading to the formation of an aneurysm that mimics some of the pathological features of human AAA.[7] The development of the aneurysm can be monitored over time using techniques such as high-frequency ultrasound.[6] At the end of the study, the aorta is typically harvested for histological analysis to assess parameters like elastin fragmentation and inflammatory cell infiltration.[6]

Caption: Experimental Workflow for the Mouse AAA Efficacy Model.

Pharmacokinetics

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in rats and dogs. LY3000328 demonstrated favorable pharmacokinetic properties, including good oral bioavailability in dogs.

| Species | Parameter | Value |

| Rat | Clearance | 3-fold lower than a comparator compound |

| Exposure (AUC) | 3-fold higher than a comparator compound | |

| Dog | Bioavailability (F) | >75% |

| Clearance (CL) | < 4 mL/min/kg | |

| Volume of Distribution (Vd) | < 1 L/kg | |

| Table 5: Preclinical Pharmacokinetic Parameters of LY3000328.[1] |

Clinical Pharmacokinetics (Phase I)

A Phase I, single ascending dose study was conducted in healthy male volunteers. LY3000328 was well-tolerated, and its pharmacokinetics were found to be linear up to a dose of 300 mg.[8]

Pharmacokinetic Analysis in Humans:

Plasma and urine samples were analyzed using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[8] The lower limit of quantification in plasma was 1 ng/mL, and in urine was 250 ng/mL.[8]

Conclusion

The preclinical data for LY3000328 demonstrate that it is a potent and selective, noncovalent inhibitor of Cathepsin S. It shows promising in vitro ADME properties and significant efficacy in a relevant animal model of abdominal aortic aneurysm. These findings provided a strong rationale for the clinical investigation of LY3000328 as a potential therapeutic agent. The subsequent Phase I study confirmed its safety and tolerability in humans and characterized its pharmacokinetic profile. This comprehensive preclinical data package highlights the systematic approach taken in the early-stage development of this novel drug candidate.

References

- 1. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Mouse Abdominal Aortic Aneurysm Model by Periadventitial Calcium Chloride and Elastase Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The calcium chloride-induced rodent model of abdominal aortic aneurysm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

LY3000328: A Technical Guide for the Investigation of Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY3000328 is a potent and selective, non-covalent inhibitor of Cathepsin S (CatS), a cysteine protease critically involved in the processing of the invariant chain (Ii) associated with MHC class II molecules. This process is essential for the presentation of antigens to CD4+ T cells, a key step in the activation of the adaptive immune response. Dysregulation of this pathway is a hallmark of many autoimmune diseases. While LY3000328 has been primarily investigated for its therapeutic potential in abdominal aortic aneurysm (AAA), its mechanism of action strongly supports its utility as a tool compound for studying the pathophysiology of autoimmune disorders and for the preclinical evaluation of Cathepsin S as a therapeutic target. This guide provides a comprehensive overview of LY3000328, including its biochemical properties, detailed experimental protocols, and its potential applications in autoimmune disease research.

Mechanism of Action: Inhibition of Cathepsin S and Modulation of Antigen Presentation

LY3000328 exerts its pharmacological effect by selectively inhibiting the enzymatic activity of Cathepsin S. Unlike many other Cathepsin inhibitors that form covalent bonds with the active site cysteine (Cys25), LY3000328 is a non-covalent inhibitor that binds to the S2 and S3 subsites of the enzyme.[1][2] This targeted inhibition prevents the final proteolytic cleavage of the invariant chain (Ii) fragment, p10, which remains bound to the peptide-binding groove of MHC class II molecules within the endosomal compartments of antigen-presenting cells (APCs).[3][4][5] The persistence of the Ii fragment sterically hinders the loading of antigenic peptides onto MHC class II molecules, thereby attenuating the presentation of autoantigens to autoreactive CD4+ T cells. This disruption of a critical step in the autoimmune cascade forms the basis for its potential therapeutic application in autoimmune diseases.[6][7][8]

Signaling Pathway: MHC Class II Antigen Presentation

Quantitative Data

The following tables summarize the key quantitative data for LY3000328 based on available preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Target | Species | IC50 (nM) | Reference |

| Cathepsin S | Human | 7.7 | [9] |

| Cathepsin S | Mouse | 1.67 | [9] |

Table 2: In Vivo Efficacy in Mouse Model of Abdominal Aortic Aneurysm (AAA)

| Dose (mg/kg) | Aortic Diameter Reduction (%) | Reference |

| 1 | 58 | [9] |

| 3 | 83 | [9] |

| 10 | 87 | [9] |

Table 3: Pharmacokinetic and Physicochemical Properties

| Parameter | Value | Reference |

| CYP450 Inhibition (10 µM) | <15% (CYP3A4, 2D6, 2C9) | [9] |

| Microsomal Metabolism (30 min, 4 µM) | <20% (mouse, rat, dog, human) | [9] |

| Permeability (MDCK A-B) | >4% | [9] |

| hERG Blockade (100 µM) | 6% displacement of [3H]-astemizole | [9] |

| Plasma Concentration for 50% CatS Inhibition | ~60 ng/mL | [9] |

| Estimated EC50 in murine AAA model | 31 ng/mL | [10] |

Experimental Protocols

Cathepsin S Enzyme Inhibition Assay

This protocol is adapted from commercially available kits and published methodologies for determining the inhibitory activity of compounds against Cathepsin S.[11][12][13]

Materials:

-

Recombinant human or mouse Cathepsin S

-

Cathepsin S Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 5.5, with 2 mM DTT and 0.01% Brij-35)

-

Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC or Ac-KQKLR-AMC)

-

LY3000328 (or other test inhibitors) dissolved in DMSO

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 400/505 nm for AFC)

Procedure:

-

Prepare a stock solution of LY3000328 in DMSO.

-

Create a serial dilution of LY3000328 in Cathepsin S Reaction Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

In the wells of the 96-well plate, add the diluted LY3000328 or vehicle control (reaction buffer with the same final DMSO concentration).

-

Add a solution of recombinant Cathepsin S to each well.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic Cathepsin S substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C in a fluorescence plate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of LY3000328.

-

Determine the percent inhibition relative to the vehicle control and plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

In Vivo Model: CaCl2-Induced Abdominal Aortic Aneurysm (AAA) in Mice

This protocol describes a commonly used method to induce AAA in mice, as referenced in the preclinical evaluation of LY3000328.[14][15][16][17][18]

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Surgical instruments for laparotomy

-

0.5 M Calcium Chloride (CaCl2) solution, sterile

-

Sterile gauze or cotton swabs

-

Anesthesia (e.g., isoflurane)

-

Analgesics for post-operative care

Procedure:

-

Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

-

Perform a midline laparotomy to expose the abdominal aorta.

-

Carefully dissect the connective tissue to isolate the infrarenal aorta.

-

Soak a small piece of gauze or a cotton swab in the 0.5 M CaCl2 solution.

-

Apply the CaCl2-soaked gauze/swab directly to the external surface of the infrarenal aorta for 15 minutes.

-

After 15 minutes, remove the gauze/swab and rinse the area with sterile saline.

-

Close the abdominal incision in layers.

-

Administer post-operative analgesics as required and monitor the animal's recovery.

-

Aneurysm development can be monitored over several weeks (e.g., 4-6 weeks) using ultrasound imaging to measure the aortic diameter.

-

At the end of the study, the aorta can be harvested for histological and molecular analysis.

Experimental Workflow: In Vivo AAA Model and LY3000328 Treatment

Application in Autoimmune Disease Models

While direct studies of LY3000328 in classic autoimmune disease models are not extensively reported in the available literature, its potent and selective inhibition of Cathepsin S provides a strong rationale for its use in such models. The following are proposed applications based on the known role of Cathepsin S in these diseases.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis. The pathogenesis is dependent on the presentation of type II collagen peptides by MHC class II molecules, leading to an autoimmune response against the joint cartilage.[2][19][20][21][22]

Proposed Experimental Design:

-

Induction: Immunize DBA/1J mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.[2]

-

Treatment: Begin daily oral administration of LY3000328 or vehicle control at the time of the initial immunization (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic).

-

Endpoints: Monitor disease progression by scoring clinical signs of arthritis (paw swelling, erythema). At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion. Serum can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell mediated inflammation and demyelination in the central nervous system. The disease is induced by immunization with myelin-derived peptides, which are presented by APCs to autoreactive T cells.[23][24][25][26][27]

Proposed Experimental Design:

-

Induction: Immunize C57BL/6 mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in CFA, followed by injections of pertussis toxin.[23]

-

Treatment: Administer LY3000328 or vehicle control orally on a daily basis, starting either at the time of immunization or upon the appearance of initial neurological symptoms.

Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice

MRL/lpr mice spontaneously develop a lupus-like autoimmune disease characterized by the production of autoantibodies, immune complex deposition in the kidneys (lupus nephritis), and systemic inflammation. The disease is driven by aberrant T and B cell activation.[1][28][29][30][31][32][33]

Proposed Experimental Design:

-

Model: Use female MRL/lpr mice, which develop a more severe and accelerated disease course.

-

Treatment: Begin oral administration of LY3000328 or vehicle control at an early stage (e.g., 8-10 weeks of age) before significant pathology develops, or at a later stage to assess therapeutic potential.

-

Endpoints: Monitor proteinuria as an indicator of lupus nephritis. Measure serum levels of anti-dsDNA autoantibodies. At the end of the study, assess kidney pathology through histological analysis of immune complex deposition and glomerular inflammation. Spleen and lymph node weights can also be measured as indicators of lymphoproliferation.

Logical Relationship: Rationale for Using LY3000328 in Autoimmune Models

Conclusion

LY3000328 is a valuable pharmacological tool for elucidating the role of Cathepsin S in the pathogenesis of autoimmune diseases. Its high potency and selectivity, coupled with its non-covalent mechanism of action, make it a suitable candidate for in vitro and in vivo studies. While its efficacy has been demonstrated in a model of AAA, its core mechanism of interfering with MHC class II antigen presentation provides a strong scientific basis for its investigation in models of rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the design and execution of such studies, ultimately contributing to a better understanding of autoimmune disease and the development of novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of Mouse Invariant Chain: Roles of Cathepsins S and D and the Influence of Major Histocompatibility Complex Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential benefit of the cathepsin S inhibitor, ASP1617, as a treatment for systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the role of cathepsin in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. A Mouse Abdominal Aortic Aneurysm Model by Periadventitial Calcium Chloride and Elastase Infiltration [app.jove.com]

- 15. Video: Author Spotlight: Development and Characterization of a Mouse Model for Abdominal Aortic Aneurysm [app.jove.com]

- 16. A Mouse Abdominal Aortic Aneurysm Model by Periadventitial Calcium Chloride and Elastase Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Accelerated Aneurysmal Dilation Associated with Apoptosis and Inflammation in a Newly Developed Calcium Phosphate Rodent Abdominal Aortic Aneurysm Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chondrex.com [chondrex.com]

- 20. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 22. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 23. Generation of Experimental Autoimmune Encephalomyelitis in a Mouse Model [app.jove.com]

- 24. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]

- 26. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 4.1. Experimental Autoimmune Encephalomyelitis [bio-protocol.org]

- 28. Cathepsin S Inhibition Suppresses Experimental Systemic Lupus Erythematosus-Associated Pulmonary Arterial Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]

- 30. inotiv.com [inotiv.com]

- 31. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 32. academic.oup.com [academic.oup.com]

- 33. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Role of LY3000328 in Neuroinflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY3000328, a potent and selective, non-covalent inhibitor of Cathepsin S (CatS), is emerging as a significant tool in the investigation of neuroinflammatory processes, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. By targeting CatS, a lysosomal cysteine protease implicated in antigen presentation and extracellular matrix degradation, LY3000328 offers a specific mechanism to modulate the neuro-immune axis. Preclinical studies have demonstrated its potential to alleviate neuroinflammation, reduce amyloid-beta (Aβ) deposition, and rescue cognitive deficits in animal models of Alzheimer's disease. This technical guide provides an in-depth overview of LY3000328, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the signaling pathways involved.

Introduction to LY3000328 and Cathepsin S in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders, characterized by the activation of glial cells and the production of inflammatory mediators.[1] Cathepsin S, predominantly expressed in antigen-presenting cells like microglia, plays a crucial role in this process.[2] It is involved in the processing of the major histocompatibility complex (MHC) class II invariant chain, a key step in antigen presentation and subsequent T-cell activation.[3] Furthermore, CatS retains its enzymatic activity at neutral pH, allowing it to degrade extracellular matrix components and contribute to inflammatory cell migration.[2]

LY3000328 (also known as Z-FL-COCHO) is a small molecule inhibitor designed for high potency and selectivity for CatS.[4][5] Its ability to cross the blood-brain barrier and engage its target within the central nervous system makes it a valuable research tool and a potential therapeutic agent for neuroinflammatory conditions.

Mechanism of Action

LY3000328 acts as a non-covalent inhibitor of Cathepsin S.[6] Unlike many other Cathepsin inhibitors that form a covalent bond with the active site cysteine (Cys25), LY3000328 binds to the S2 and S3 subsites of the enzyme, effectively blocking substrate access to the active site without direct interaction with Cys25.[2][6] This specific mode of inhibition contributes to its selectivity over other cysteine proteases.

Quantitative Data

The following tables summarize key quantitative data for LY3000328 from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of LY3000328

| Target | Species | IC50 | Reference |

| Cathepsin S | Human (hCatS) | 7.7 nM | [4] |

| Cathepsin S | Mouse (mCatS) | 1.67 nM | [4] |

Table 2: Preclinical In Vivo Efficacy of LY3000328 in a Mouse Model of Abdominal Aortic Aneurysm (AAA)

| Dose (mg/kg) | Route of Administration | Aortic Diameter Reduction | Reference |

| 1 | Oral (BID) | 58% | [2] |

| 3 | Oral (BID) | 83% | [2] |

| 10 | Oral (BID) | 87% | [2] |

Table 3: Phase 1 Clinical Trial Data of LY3000328 in Healthy Volunteers

| Parameter | Value | Reference |

| Doses Administered | Single escalating doses up to 300 mg | [7] |

| Pharmacokinetics | Linear up to 300 mg dose | [7] |

| Tolerability | Well-tolerated at all doses | [7] |

| Plasma EC50 (predicted) | 31 ng/mL (in a murine model) | [7] |

| Human Plasma EC50 (predicted) | ~60 ng/mL | [4][7] |

Signaling Pathways

LY3000328 is understood to modulate neuroinflammation by inhibiting Cathepsin S, which in turn affects downstream signaling pathways. A key pathway implicated in the context of Alzheimer's disease is the CX3CL1-CX3CR1 axis and the subsequent JAK2-STAT3 signaling cascade.

Caption: Signaling pathway of LY3000328 in modulating neuroinflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of LY3000328 in neuroinflammation research.

Animal Model and Drug Administration (APP/PS1 Mice)

-

Animal Model: Transgenic mice expressing mutated human amyloid precursor protein (APP) and presenilin-1 (PS1) (e.g., APPswe/PS1dE9) are commonly used models for Alzheimer's disease pathology.[8] These mice develop age-dependent Aβ plaques and cognitive deficits.

-

Drug Preparation: LY3000328 can be formulated for in vivo administration. A common method involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a desired concentration.[4]

-

Administration: For chronic studies, LY3000328 is typically administered orally via gavage at doses ranging from 1 to 30 mg/kg, once or twice daily (BID), for a specified duration (e.g., several weeks or months).[2] Control animals receive the vehicle solution.

Behavioral Testing: Morris Water Maze

The Morris Water Maze is a standard test to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool (approximately 1.5 meters in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden escape platform is submerged approximately 1 cm below the water surface. The pool is situated in a room with various distal visual cues.

-

Procedure:

-

Acquisition Phase: Mice are trained for 5-7 consecutive days with 4 trials per day. In each trial, the mouse is placed into the pool at one of four randomly selected starting positions and allowed to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, it is gently guided to it. The mouse is allowed to remain on the platform for 15-30 seconds.

-

Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.

-

-

Data Analysis: An automated tracking system records the swim path, latency to find the platform, distance traveled, and time spent in the target quadrant during the probe trial.

Immunohistochemistry for Aβ Plaque Load

-

Tissue Preparation:

-

Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Brains are dissected and post-fixed in 4% PFA overnight at 4°C, followed by cryoprotection in a 30% sucrose solution.

-

Brains are sectioned coronally (e.g., 30-40 µm thickness) using a cryostat or vibratome.

-

-

Staining Protocol:

-

Free-floating sections are washed in PBS.

-

Endogenous peroxidase activity is quenched with 3% H₂O₂ in PBS for 10 minutes.

-

Sections are permeabilized and blocked with a solution containing 0.3% Triton X-100 and 5% normal goat serum in PBS for 1 hour.

-

Sections are incubated overnight at 4°C with a primary antibody against Aβ (e.g., 6E10 or 4G8).

-

After washing, sections are incubated with a biotinylated secondary antibody for 1 hour at room temperature.

-

Sections are then incubated with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.

-

The signal is visualized using 3,3'-diaminobenzidine (DAB) as a chromogen.

-

Sections are mounted on slides, dehydrated, and coverslipped.

-

-

Quantification: Images of stained sections are captured using a microscope, and the Aβ plaque area is quantified using image analysis software (e.g., ImageJ).

Western Blotting for Signaling Pathway Components

-

Protein Extraction: Brain tissue (e.g., hippocampus or cortex) is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., p-JAK2, JAK2, p-STAT3, STAT3, Cathepsin S, and a loading control like GAPDH or β-actin).

-

After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.

Cathepsin S Activity Assay

-

Sample Preparation: Plasma samples or tissue lysates are prepared. For tissue, homogenization is performed in a specific lysis buffer provided with commercial assay kits.

-

Assay Principle: These assays typically use a fluorogenic substrate that is specifically cleaved by Cathepsin S to release a fluorescent molecule.

-

Protocol (based on a typical commercial kit):

-

Samples are added to a 96-well plate.

-

A reaction buffer is added to each well.

-

The fluorogenic substrate (e.g., Z-VVR-AFC) is added to initiate the reaction.

-

The plate is incubated at 37°C for 1-2 hours, protected from light.

-

Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation/505 nm emission for AFC).

-

-

Data Analysis: The increase in fluorescence intensity is proportional to the Cathepsin S activity in the sample.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to investigate the role of LY3000328 in a mouse model of Alzheimer's disease.

Caption: Experimental workflow for in vivo efficacy studies of LY3000328.

Conclusion

LY3000328 represents a highly valuable tool for dissecting the role of Cathepsin S in neuroinflammation. Its selectivity and demonstrated in vivo activity provide a solid foundation for further research into the mechanisms underlying neurodegenerative diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers aiming to utilize LY3000328 in their studies. Future investigations will likely focus on further elucidating the downstream consequences of CatS inhibition in various neurological disease models and exploring its full therapeutic potential.

References

- 1. Impaired performance of female APP/PS1 mice in the Morris water maze is coupled with increased Aβ accumulation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]

- 4. Determination of cathepsin S abundance and activity in human plasma and implications for clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

- 6. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]

- 7. Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APP mouse models for Alzheimer's disease preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LY3000328 in Modulating Antigen Presentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3000328 is a potent and selective inhibitor of Cathepsin S (Cat S), a cysteine protease with a critical role in the adaptive immune response. Specifically, Cathepsin S is integral to the processing of the invariant chain (Ii) chaperone protein, a key step in the maturation of Major Histocompatibility Complex (MHC) class II molecules. By inhibiting Cathepsin S, LY3000328 effectively disrupts the antigen presentation pathway of MHC class II, leading to a downstream modulation of CD4+ T-cell activation. This technical guide provides an in-depth overview of the mechanism of action of LY3000328, its effects on antigen presentation supported by quantitative data, detailed experimental protocols for assessing these effects, and visualizations of the involved biological pathways and experimental workflows.

Introduction to LY3000328 and Cathepsin S

LY3000328 is a small molecule inhibitor that demonstrates high potency and selectivity for Cathepsin S.[1] Cathepsin S is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells (APCs), such as dendritic cells, B lymphocytes, and macrophages.[2] Its primary function in the context of immunology is the final proteolytic cleavage of the invariant chain (Ii, or CD74) bound to newly synthesized MHC class II molecules within the endosomal/lysosomal compartments.[3] This cleavage is essential for the subsequent loading of antigenic peptides onto the MHC class II molecule, which then traffics to the cell surface for presentation to CD4+ T-helper cells.[3] By targeting Cathepsin S, LY3000328 presents a therapeutic strategy for intervening in autoimmune diseases and other inflammatory conditions where aberrant CD4+ T-cell activation is a key pathological driver.[4]

Mechanism of Action: Inhibition of the MHC Class II Antigen Presentation Pathway

The inhibitory action of LY3000328 on Cathepsin S directly interferes with the MHC class II antigen presentation pathway. The process can be summarized in the following steps:

-

Synthesis and Assembly: MHC class II alpha and beta chains are synthesized in the endoplasmic reticulum and associate with the invariant chain. The Ii chain prevents premature peptide binding in the ER and guides the complex to the endosomal pathway.

-

Trafficking and Proteolysis: The MHC class II-Ii complex is transported to the MIIC (MHC class II compartment). Here, a series of proteolytic events degrade the invariant chain, leaving a small fragment known as CLIP (class II-associated invariant chain peptide) in the peptide-binding groove.

-

Role of Cathepsin S: Cathepsin S is responsible for the final cleavage of the Ii chain, a necessary step for the removal of CLIP.[3]

-

Peptide Loading: With the help of the HLA-DM molecule, CLIP is exchanged for an antigenic peptide derived from extracellular proteins that have been endocytosed and processed by the APC.

-

Surface Expression: The stable MHC class II-peptide complex is then transported to the cell surface for recognition by the T-cell receptor on CD4+ T cells.

LY3000328, by inhibiting Cathepsin S, causes an accumulation of MHC class II-CLIP complexes, thereby reducing the number of MHC class II molecules loaded with antigenic peptides that reach the cell surface.[2][3] This leads to diminished activation of antigen-specific CD4+ T cells.

Quantitative Data on the Effects of LY3000328

The following tables summarize the quantitative data on the inhibitory activity of LY3000328 and its effects in preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of LY3000328

| Target | Species | Assay | IC50 | Reference |

| Cathepsin S | Human | Enzymatic Assay | 7.7 nM | [1] |

| Cathepsin S | Mouse | Enzymatic Assay | 1.67 nM | [1] |

Table 2: In Vivo Efficacy of LY3000328 in a Mouse Model of Abdominal Aortic Aneurysm (AAA)

| Dose (mg/kg, oral, BID) | Reduction in Aortic Diameter | Reference |

| 1 | 58% | [5] |

| 3 | 83% | [5] |

| 10 | 87% | [5] |

Table 3: Pharmacodynamic Effects of Single Oral Doses of LY3000328 in Healthy Human Volunteers

| Dose | Maximal Inhibition of Plasma CatS Activity | Time to Maximal Inhibition | Reference |

| 1 mg | 13% | 2-24 h | [6] |

| 3 mg | 20% | 2-24 h | [6] |

| 300 mg | 98% | 2-24 h | [6] |

Experimental Protocols

In Vitro Cathepsin S Inhibition Assay

This protocol is a general method for determining the inhibitory activity of a compound against Cathepsin S using a fluorogenic substrate.

Materials:

-

Recombinant human Cathepsin S

-

Cathepsin S substrate (e.g., Z-VVR-AFC)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5, containing 2.5 mM DTT and 2.5 mM EDTA)

-

LY3000328 or other test compounds

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of LY3000328 in the assay buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add recombinant Cathepsin S to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Cathepsin S substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Monitor the fluorescence kinetically over a period of time (e.g., 30-60 minutes).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value.

Antigen Presentation Assay using T-cell Proliferation

This protocol measures the ability of APCs to process and present a specific antigen to a T-cell hybridoma, leading to T-cell proliferation, which is assessed by IL-2 production.

Materials:

-

Antigen-presenting cells (e.g., A20 B-cell lymphoma cells)

-

Antigen (e.g., ovalbumin, OVA)

-

T-cell hybridoma specific for an epitope of the antigen (e.g., DO11.10, specific for OVA323-339)

-

LY3000328

-

Complete cell culture medium

-

IL-2 ELISA kit

-

96-well cell culture plates

Procedure:

-

Plate APCs in a 96-well plate.

-

Treat the APCs with varying concentrations of LY3000328 for a specified duration (e.g., 2-4 hours).

-

Add the antigen (e.g., OVA) to the wells and incubate for several hours (e.g., 6-8 hours) to allow for antigen uptake, processing, and presentation.

-

Wash the APCs to remove excess antigen and inhibitor.

-

Add the T-cell hybridoma cells to the wells containing the treated APCs.

-

Co-culture for 24 hours.

-

Collect the supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.

-

A reduction in IL-2 production in the presence of LY3000328 indicates inhibition of antigen presentation.

Western Blot for Invariant Chain Degradation

This protocol is used to visualize the accumulation of invariant chain fragments within APCs following treatment with a Cathepsin S inhibitor.

Materials:

-

Antigen-presenting cells

-

LY3000328

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Primary antibody against the invariant chain (Ii)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat APCs with LY3000328 at various concentrations and for different time points.

-

Lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the invariant chain.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Capture the signal using an imaging system. An accumulation of specific Ii fragments in LY3000328-treated samples indicates inhibition of Cathepsin S.

Conclusion

LY3000328 is a well-characterized, potent, and selective inhibitor of Cathepsin S. Its mechanism of action, centered on the disruption of the MHC class II antigen presentation pathway, is supported by a growing body of preclinical and clinical data. The experimental protocols detailed in this guide provide a framework for further investigation into the immunological effects of LY3000328 and other Cathepsin S inhibitors. The ability to modulate CD4+ T-cell responses through this mechanism holds significant promise for the development of novel therapeutics for a range of immune-mediated diseases. Further research will continue to elucidate the full therapeutic potential of this class of compounds.

References

- 1. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - Cathepsin S activity regulates antigen presentation and immunity. [jci.org]

- 3. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity [jci.org]

- 5. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY3000328 in Mouse Models of Abdominal Aortic Aneurysm (AAA)